molecular formula C11H16NO5P B170432 Diethyl 2-nitrobenzylphosphonate CAS No. 143023-69-2

Diethyl 2-nitrobenzylphosphonate

Cat. No.: B170432
CAS No.: 143023-69-2
M. Wt: 273.22 g/mol
InChI Key: OHJRRWPFTXVJON-UHFFFAOYSA-N
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Description

Diethyl 2-nitrobenzylphosphonate: is an organophosphorus compound with the molecular formula C11H16NO5P It is a derivative of phosphonic acid and is characterized by the presence of a nitro group attached to a benzyl ring, which is further connected to a phosphonate group

Mechanism of Action

Target of Action

Diethyl 2-nitrobenzylphosphonate is a type of phosphonate, a class of organophosphorus compounds . Phosphonates mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . They could be lead compounds for the development of a variety of drugs . .

Mode of Action

Phosphonates in general are known to inhibit metabolic enzymes by mimicking the phosphates and carboxylates of biological molecules . This suggests that this compound may interact with its targets by binding to the active sites of enzymes, thereby inhibiting their function.

Biochemical Pathways

Phosphonates are known to inhibit metabolic enzymes , suggesting that this compound may affect various metabolic pathways

Result of Action

Given that phosphonates are known to inhibit metabolic enzymes , it is plausible that this compound may alter cellular metabolism, leading to changes in cell function or viability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-nitrobenzylphosphonate can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzyl bromide with triethyl phosphite. This reaction typically proceeds under mild conditions and yields the desired product with good efficiency . Another method involves the palladium-catalyzed coupling of diethyl phosphite with aryl halides, which can be achieved under microwave irradiation .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts such as palladium or copper can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-nitrobenzylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diethyl 2-nitrobenzylphosphonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Diethyl benzylphosphonate
  • Diethyl 4-nitrobenzylphosphonate
  • Diethyl 2-aminobenzylphosphonate

Comparison: Diethyl 2-nitrobenzylphosphonate is unique due to the presence of both a nitro group and a phosphonate group, which confer distinct reactivity and biological activity. Compared to diethyl benzylphosphonate, the nitro derivative exhibits enhanced antimicrobial properties. Diethyl 4-nitrobenzylphosphonate, on the other hand, has a different substitution pattern on the benzyl ring, leading to variations in reactivity and applications .

Properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16NO5P/c1-3-16-18(15,17-4-2)9-10-7-5-6-8-11(10)12(13)14/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJRRWPFTXVJON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=CC=C1[N+](=O)[O-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460990
Record name Diethyl 2-nitrobenzylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143023-69-2
Record name Diethyl 2-nitrobenzylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.02 g of nitrobenzylbromide and 1.08 ml of triethylphosphite in 10 ml of toluene is heated to reflux for 12 hours. From the mixture obtained solvent is evaporated. (2-Nitro-benzyl)-phosphonic acid diethyl ester is obtained.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.08 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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